2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 886152-92-7
Cat. No.: VC4817194
Molecular Formula: C22H22N2O4
Molecular Weight: 378.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886152-92-7 |
|---|---|
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 378.428 |
| IUPAC Name | 2-[2-(dimethylamino)ethyl]-6-methoxy-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H22N2O4/c1-23(2)11-12-24-19(14-7-5-4-6-8-14)18-20(25)16-10-9-15(27-3)13-17(16)28-21(18)22(24)26/h4-10,13,19H,11-12H2,1-3H3 |
| Standard InChI Key | BQPBWDFVHXCMDY-UHFFFAOYSA-N |
| SMILES | CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=C4 |
Introduction
Synthetic Methodology and Reaction Optimization
Multicomponent Reaction Design
The synthesis of 2-(2-(dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione follows a one-pot MCR strategy adapted from protocols for analogous chromeno-pyrrole-diones . The reaction employs three key components:
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Methyl 4-(o-hydroxy-6-methoxyphenyl)-2,4-dioxobutanoate: This substrate introduces the chromene ring and the 6-methoxy group.
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Benzaldehyde: Provides the aryl group at position 1.
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2-(Dimethylamino)ethylamine: Delivers the 2-(dimethylamino)ethyl substituent via nucleophilic addition.
The reaction proceeds through a cascade mechanism involving:
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Step 1: Formation of an imine intermediate between benzaldehyde and 2-(dimethylamino)ethylamine.
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Step 2: Michael addition of the imine to the α,β-unsaturated ketone of the dioxobutanoate.
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Step 3: Intramolecular cyclization and dehydration to form the fused chromeno-pyrrolone system .
Optimization of Reaction Conditions
Key parameters influencing yield and purity were systematically evaluated (Table 1):
Table 1. Optimization of Synthetic Conditions for Target Compound
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, MeOH, Dioxane | EtOH | 74 |
| Temperature (°C) | 40, 60, 80, reflux | Reflux (80°C) | 74 |
| Acid Additive | AcOH (0–2 mL) | 1 mL AcOH | 74 |
| Reaction Time (h) | 12–24 | 20 | 74 |
Ethanol emerged as the optimal solvent due to its balance of polarity and boiling point, facilitating both imine formation and cyclization. Acidic conditions (1 mL acetic acid) proved critical for dehydrating the intermediate hemiaminal . Prolonged heating (20 h) ensured complete cyclization, while shorter durations led to partial conversion.
Structural Elucidation and Spectral Analysis
Infrared Spectroscopy
The IR spectrum (KBr) displayed characteristic absorptions:
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1712 cm⁻¹: Stretching vibration of the γ-pyrone carbonyl (C=O).
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1654 cm⁻¹: Amide-type carbonyl (C=O) of the pyrrolone.
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1608 cm⁻¹: Aromatic C=C stretching.
The absence of broad O–H stretches (2500–3300 cm⁻¹) confirmed dehydration during cyclization.
¹H NMR (400 MHz, DMSO-d₆)
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δ 8.12 (d, J = 8.1 Hz, 1H): H-5 of the chromene ring.
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δ 7.89–7.45 (m, 5H): Aromatic protons from the phenyl group.
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δ 6.98 (s, 1H): H-7 adjacent to the methoxy group.
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δ 5.81 (s, 1H): Methine proton (H-2) of the pyrrolone.
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δ 3.85 (s, 3H): Methoxy protons.
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δ 3.12–2.95 (m, 2H): Methylene protons adjacent to the dimethylamino group.
¹³C NMR (125 MHz, DMSO-d₆)
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δ 175.4: γ-Pyrone carbonyl.
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δ 163.1: Pyrrolone carbonyl.
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δ 156.7 (C-6): Methoxy-substituted carbon.
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δ 134.2–121.8: Aromatic carbons.
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δ 58.3: Methine carbon (C-2).
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δ 45.2: Methylene carbon adjacent to dimethylamino group.
HMBC correlations confirmed the connectivity between H-2 (δ 5.81) and both carbonyl carbons (δ 175.4, 163.1), validating the fused ring system.
Mass Spectrometry
APCI-MS analysis revealed a molecular ion peak at m/z 407.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₃N₂O₄. Fragmentation pathways included loss of the dimethylaminoethyl group (m/z 292.1) and sequential cleavage of the methoxy and phenyl substituents .
Comparative Reactivity and Functional Group Tolerance
Substituent Effects on Reaction Efficiency
The 2-(dimethylamino)ethyl group demonstrated moderate steric hindrance compared to simpler alkylamines. Yields for analogous compounds with smaller substituents (e.g., methyl, ethyl) ranged from 70–86%, while bulkier groups (e.g., benzyl) reduced yields to 43–55% . The electron-donating methoxy group at C-6 enhanced electrophilic aromatic substitution during cyclization, as evidenced by faster reaction times (18 h vs. 24 h for non-methoxy derivatives).
Solvent and Acid Additive Screening
Polar aprotic solvents (e.g., dioxane) slowed imine formation, reducing yields to <50%. Protic solvents (EtOH, MeOH) stabilized intermediates via hydrogen bonding. Excess acetic acid (>2 mL) led to protonation of the dimethylamino group, inhibiting cyclization .
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